molecular formula C13H19NO3 B1666658 Benzoic acid, 5-amino-2-(hexyloxy)- CAS No. 13851-60-0

Benzoic acid, 5-amino-2-(hexyloxy)-

Cat. No. B1666658
CAS RN: 13851-60-0
M. Wt: 237.29 g/mol
InChI Key: RFHZAIXQQHTLLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzoic acid, 5-amino-2-(hexyloxy)- is a bioactive chemical.

Scientific Research Applications

  • Biosynthesis of Natural Products : Benzoic acid derivatives, such as 3-Amino-5-hydroxy benzoic acid (3,5-AHBA), are precursors for a large group of natural products. These include naphthalenic and benzenic ansamycins, saliniketals, and mitomycins. The review by Kang, Shen, and Bai (2012) covers the biosynthesis of AHBA-derived natural products from molecular genetics, chemical, and biochemical perspectives (Kang, Shen, & Bai, 2012).

  • Hypolipidemic Agents : Certain benzoic acid-like compounds, such as 5-(Tetradecyloxy)-2-furancarboxylic acid, have been found to lower blood lipids and inhibit fatty acid synthesis. These compounds represent a new class of hypolipidemic agents, as described in the study by Parker et al. (1977) (Parker, Kariya, Grisar, & Petrow, 1977).

  • Toxicity Assessment : Research conducted by Gorokhova et al. (2020) focused on the toxic properties of several benzoic acid derivatives, revealing their impact on the hepatorenal system in laboratory rats. This study contributes to understanding the toxicological aspects of these compounds (Gorokhova, Mikhailova, Ulanova, & Yadykina, 2020).

  • Electrochemical Behavior : Mandić, Nigović, and Šimunić (2004) investigated the electrochemical reduction of various benzoic acid derivatives. Their study provides insights into the electrochemical behavior and potential applications of these compounds (Mandić, Nigović, & Šimunić, 2004).

  • C–H Bond Functionalization : Li et al. (2016) reported on the meta-C–H olefination of benzoic acid derivatives. This protocol offers a new approach to the functionalization of benzoic acids, which are crucial in drug molecules and natural products (Li, Cai, Ji, Yang, & Li, 2016).

  • Antibacterial Activity : Satpute, Gangan, and Shastri (2018) synthesized novel 3-Hydroxy benzoic acid hybrid derivatives and evaluated their potential antibacterial activity. Such derivatives have applications in developing new drug candidates (Satpute, Gangan, & Shastri, 2018).

  • UV Filter Metabolism : Stoeckelhuber et al. (2020) studied the human metabolism of Uvinul A plus®, a UV filter containing benzoic acid derivatives. Their research contributes to understanding the toxicokinetics and exposure levels of such compounds in humans (Stoeckelhuber, Scherer, Peschel, Leibold, Bracher, Scherer, & Pluym, 2020).

properties

CAS RN

13851-60-0

Product Name

Benzoic acid, 5-amino-2-(hexyloxy)-

Molecular Formula

C13H19NO3

Molecular Weight

237.29 g/mol

IUPAC Name

5-amino-2-hexoxybenzoic acid

InChI

InChI=1S/C13H19NO3/c1-2-3-4-5-8-17-12-7-6-10(14)9-11(12)13(15)16/h6-7,9H,2-5,8,14H2,1H3,(H,15,16)

InChI Key

RFHZAIXQQHTLLF-UHFFFAOYSA-N

SMILES

CCCCCCOC1=C(C=C(C=C1)N)C(=O)O

Canonical SMILES

CCCCCCOC1=C(C=C(C=C1)N)C(=O)O

Appearance

Solid powder

Other CAS RN

13851-60-0

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Benzoic acid, 5-amino-2-(hexyloxy)-

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzoic acid, 5-amino-2-(hexyloxy)-
Reactant of Route 2
Reactant of Route 2
Benzoic acid, 5-amino-2-(hexyloxy)-
Reactant of Route 3
Reactant of Route 3
Benzoic acid, 5-amino-2-(hexyloxy)-
Reactant of Route 4
Reactant of Route 4
Benzoic acid, 5-amino-2-(hexyloxy)-
Reactant of Route 5
Reactant of Route 5
Benzoic acid, 5-amino-2-(hexyloxy)-
Reactant of Route 6
Reactant of Route 6
Benzoic acid, 5-amino-2-(hexyloxy)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.